molecular formula C19H14N2O3 B4980507 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No. B4980507
M. Wt: 318.3 g/mol
InChI Key: OULQVGXMYCRFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of benzoquinoline, which is a heterocyclic aromatic compound that contains a quinoline ring fused with a benzene ring. The 3-nitrophenyl group in this compound plays a crucial role in its biological activity, and its synthesis and mechanism of action have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and transcription. In addition, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in lab experiments is its diverse biological activity. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable tool for various research fields. Moreover, its synthesis method has been optimized to yield high purity and high yield of the compound, making it easily accessible for researchers. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One of the potential applications of this compound is in the development of new antimicrobial agents. Its potent antimicrobial activity against drug-resistant bacteria makes it a promising candidate for further research. Moreover, its anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety for clinical use. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activity.
In conclusion, 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound that has gained significant attention in scientific research due to its diverse applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains.

properties

IUPAC Name

1-(3-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-18-11-16(13-5-3-6-14(10-13)21(23)24)19-15-7-2-1-4-12(15)8-9-17(19)20-18/h1-10,16H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQVGXMYCRFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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